4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of 4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate involves multiple steps, typically starting with the formation of the thiophene ring. One common method involves the Gewald reaction, which includes the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The specific synthetic route for this compound may involve the following steps:
Formation of the thiophene ring: Reacting ethyl acetoacetate, methyl cyanoacetate, and sulfur in ethanol with morpholine as a catalyst.
Functionalization: Introducing the phenoxyethyl and amino groups through subsequent reactions, such as nucleophilic substitution and amination.
Esterification: Forming the diester by reacting the intermediate with appropriate alcohols under acidic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydride). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate can be compared with other similar compounds, such as:
- 4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate
- 2-Benzyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
These compounds share the thiophene ring and similar functional groups but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-O-ethyl 2-O-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-21-16(19)13-11(2)14(24-15(13)18)17(20)23-10-9-22-12-7-5-4-6-8-12/h4-8H,3,9-10,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQXBBTUXMNDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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